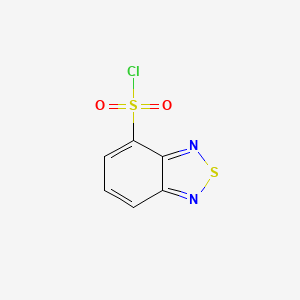

2,1,3-Benzothiadiazole-4-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAICGCTHOWKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224022 | |

| Record name | 2,1,3-Benzothiadiazole, 4-chlorosulfonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73713-79-8 | |

| Record name | 2,1,3-Benzothiadiazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73713-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzothiadiazole, 4-chlorosulfonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073713798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazole, 4-chlorosulfonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzothiadiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2,1,3-benzothiadiazole-4-sulfonyl chloride, a key building block in the development of novel therapeutic agents and functional materials. The following sections detail the chemical pathway, a step-by-step experimental methodology, and key reaction parameters.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the electrophilic substitution reaction of 2,1,3-benzothiadiazole with chlorosulfonic acid. This process, known as chlorosulfonation, introduces a sulfonyl chloride group onto the 4-position of the benzothiadiazole ring. The reaction is typically facilitated by heating and may include the addition of thionyl chloride to ensure the conversion of any sulfonic acid byproduct back to the desired sulfonyl chloride.

Below is a diagram illustrating the synthetic workflow.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. The protocol is based on established laboratory procedures[1].

Materials:

-

2,1,3-Benzothiadiazole (BTD)

-

Chlorosulfonic acid (HSO₃Cl)

-

Thionyl chloride (SOCl₂)

-

Crushed ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Heating mantle with stirrer

-

Ice bath

-

Buchner funnel and flask for filtration

-

Standard laboratory glassware

-

Argon or Nitrogen gas supply for inert atmosphere

Procedure:

-

Initial Setup: In a round-bottom flask, place 2,1,3-benzothiadiazole (1.00 g, 7.34 mmol). Separately, cool chlorosulfonic acid (2.5 mL, 37.6 mmol) in an ice bath.

-

Reaction Initiation: Under an inert atmosphere (e.g., argon), slowly add the pre-cooled chlorosulfonic acid to the flask containing 2,1,3-benzothiadiazole.

-

Heating: Heat the reaction mixture to 150°C and maintain this temperature for 2 hours with stirring.

-

Addition of Thionyl Chloride: After 2 hours, add thionyl chloride (1.0 mL, 13.7 mmol) to the reaction mixture. Continue to stir the mixture at 150°C for an additional 2 hours[1].

-

Quenching: After the reaction is complete, carefully quench the reaction by pouring the mixture over a sufficient amount of crushed ice. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

-

Product Isolation: A precipitate will form upon quenching. Isolate the solid product by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

-

Drying: Dry the final product, this compound, to a constant weight.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 2,1,3-Benzothiadiazole | 1.00 (7.34) | g (mmol) | Starting material[1]. |

| Chlorosulfonic Acid | 2.5 (37.6) | mL (mmol) | Reagent and solvent[1]. |

| Thionyl Chloride | 1.0 (13.7) | mL (mmol) | Added after initial heating period[1]. |

| Reaction Conditions | |||

| Initial Reaction Temperature | 150 | °C | For chlorosulfonation step[1]. |

| Initial Reaction Time | 2 | hours | For chlorosulfonation step[1]. |

| Second Reaction Temperature | 150 | °C | After addition of thionyl chloride[1]. |

| Second Reaction Time | 2 | hours | After addition of thionyl chloride[1]. |

| Product Information | |||

| Chemical Name | This compound | - | |

| Molecular Formula | C₆H₃ClN₂O₂S₂ | - | [2] |

| Molecular Weight | 234.67 | g/mol | [2] |

| CAS Number | 73713-79-8 | - | [2] |

Logical Relationships in Synthesis

The synthesis follows a clear logical progression from starting materials to the final product, involving key chemical transformations and purification steps. The diagram below outlines these logical connections.

References

An In-depth Technical Guide to 2,1,3-Benzothiadiazole-4-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2,1,3-Benzothiadiazole-4-sulfonyl chloride. The information is intended to support research and development activities in medicinal chemistry and materials science.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a benzothiadiazole core functionalized with a sulfonyl chloride group. This reactive group makes it a valuable intermediate in the synthesis of various derivatives.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 73713-79-8 | [1][2][3] |

| Molecular Formula | C₆H₃ClN₂O₂S₂ | [3][4][5] |

| Molecular Weight | 234.67 g/mol | [5] |

| Melting Point | 147 °C (146-148 °C reported) | [1][6] |

| Boiling Point | 359.4 °C at 760 mmHg | [1] |

| Density | 1.723 g/cm³ | [1] |

| Flash Point | 171.2 °C | [1] |

| Appearance | Beige to light peach solid | [6][7] |

| Solubility | Information not widely available, but it is moisture-sensitive and reacts with water. | [8] |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere.[8] Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years).[3] |

Reactivity and Handling

This compound is a corrosive and moisture-sensitive compound.[8] The sulfonyl chloride group is highly reactive towards nucleophiles.

-

Hazards: Causes severe skin burns and eye damage.[8][9] It is crucial to handle this chemical in a fume hood with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[3][8]

-

Incompatibilities: It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[8] Exposure to moist air or water should be avoided.[8]

-

Decomposition: Hazardous decomposition products include hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, and oxides of sulfur.[8]

Experimental Protocols

3.1. Synthesis of this compound

A common synthetic route involves the chlorosulfonation of 2,1,3-benzothiadiazole.[10]

Procedure: A detailed procedure for a related synthesis is described as follows: Chlorosulfonic acid is added to the starting amide at -10 °C.[7] The mixture is then allowed to warm to room temperature, stirred, and heated to 50 °C for 3 hours, followed by 60 °C for 3 hours.[7] After cooling, the reaction mixture is carefully poured into ice water.[6][7] The resulting precipitate is collected by filtration, washed with water, and air-dried to yield the final product.[6]

3.2. Synthesis of Sulfonamide Derivatives

The primary utility of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental in the development of new pharmaceutical agents.[11]

General Procedure for Sulfonamide Formation:

-

Dissolve the amine of interest in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine).

-

Cool the solution in an ice bath (0 °C).

-

Add a solution of this compound in the same solvent dropwise to the cooled amine solution.

-

Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified, usually by flash column chromatography.

dot

Caption: Synthetic pathway for sulfonamide derivatives.

Applications in Research and Drug Discovery

The 2,1,3-benzothiadiazole (BTD) core is a significant pharmacophore due to its interesting electronic properties and ability to engage in various biological interactions.[12][13] As a result, its derivatives are explored in several areas:

-

Medicinal Chemistry: Sulfonamides derived from this compound are synthesized and evaluated for a wide range of biological activities, including antimicrobial and anticancer properties.[13][14] The BTD scaffold serves as a building block for developing derivatives with high therapeutic potential.[13]

-

Fluorescent Probes: The BTD core is fluorescent, making it a valuable component in the design of optical sensors and biomarkers for detecting various analytes.[12]

-

Materials Science: BTD derivatives are used in the development of conjugated polymers for applications in organic solar cells, organic light-emitting diodes (OLEDs), and electrochromic devices due to their electron-accepting nature.[15]

dot

Caption: Key application areas of the core compound.

Spectral Data

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2,1,3-Benzothiadiazole-4-sulphonyl chloride | 73713-79-8 [m.chemicalbook.com]

- 3. 73713-79-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | CAS 73713-79-8 [matrix-fine-chemicals.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. CAS#:73713-79-8 | 2,1,3-Benzothiadiazole, 4-chlorosulfonyl- | Chemsrc [chemsrc.com]

- 9. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. diva-portal.org [diva-portal.org]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 15. open.metu.edu.tr [open.metu.edu.tr]

- 16. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2,1,3-Benzothiadiazole-4-sulfonyl chloride (CAS: 73713-79-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,1,3-Benzothiadiazole-4-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of therapeutic agents. Detailed experimental protocols and visual workflows are provided to support researchers in their laboratory work.

Core Compound Properties

This compound is a reactive intermediate, primarily utilized in the synthesis of sulfonamide derivatives. Its chemical structure combines the electron-withdrawing 2,1,3-benzothiadiazole core with a highly reactive sulfonyl chloride group, making it a valuable scaffold for introducing this pharmacophore into diverse molecular frameworks.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that comprehensive, publicly available spectroscopic data for this specific compound is limited. The data presented is a combination of reported values and calculated estimates.

| Property | Value | Citation(s) |

| CAS Number | 73713-79-8 | [1] |

| Molecular Formula | C₆H₃ClN₂O₂S₂ | [1] |

| Molecular Weight | 234.68 g/mol | [1] |

| Appearance | Pale yellow to beige solid | |

| Melting Point | 146-148 °C | |

| Boiling Point (est.) | 359.4 ± 15.0 °C at 760 mmHg | [1] |

| Density (est.) | 1.7 ± 0.1 g/cm³ | [1] |

| Flash Point (est.) | 171.2 ± 20.4 °C | [1] |

| pKa (est.) | -2.69 ± 0.45 |

Spectroscopic Data

| Spectrum | Data | Citation(s) |

| ¹H NMR | Expected aromatic protons in the range of δ 7.5-8.5 ppm. For the parent 2,1,3-benzothiadiazole in CDCl₃, signals are observed at δ 7.97 (dd) and 7.53 (dd). For a related sulfonamide derivative, N,N-diisopropyl-2,1,3-benzothiadiazole-4-sulfonamide, aromatic protons are assigned in the ¹H NMR spectrum. | [2][3] |

| ¹³C NMR | Expected aromatic carbons in the range of δ 120-155 ppm. For N-butyl-benzothiazole-2-sulfonamide, aromatic carbons are observed at δ 166.1, 152.3, 136.4, 127.6, 127.4, 125.0, and 122.2 ppm. | |

| IR (KBr) | Expected characteristic peaks for S=O stretching (sulfonyl group) around 1370 and 1180 cm⁻¹. Aromatic C-H stretching is expected above 3000 cm⁻¹. For the related 4-nitro-2,1,3-benzothiadiazole, IR data is available. | [4] |

| Mass Spec. | Expected molecular ion peak (M+) at m/z 234 and 236 in a ~3:1 ratio due to the chlorine isotope. Fragmentation may involve the loss of SO₂, Cl, or the entire sulfonyl chloride group. The fragmentation patterns of sulfonamides under mass spectrometric conditions have been studied. | [5] |

Synthesis and Reactivity

The primary utility of this compound lies in its reactivity towards nucleophiles, particularly amines, to form a wide array of sulfonamide derivatives.

Synthesis of this compound

A common method for the synthesis of the title compound is the chlorosulfonation of 2,1,3-benzothiadiazole.

Experimental Protocol:

To a stirred solution of 100 mL of chlorosulfonic acid at 0°C, 10.0 g of 2,1,3-benzothiadiazole is added under an inert atmosphere. The resulting mixture is heated at reflux for 30 minutes and then cooled to room temperature. The reaction mixture is added dropwise to 1000 mL of ice. The resulting precipitate is collected by filtration, washed with water, and air-dried to yield the title compound as a beige solid.

Synthesis of N-Substituted-2,1,3-benzothiadiazole-4-sulfonamides

The sulfonyl chloride group is highly reactive towards primary and secondary amines, readily forming sulfonamides. This reaction is a cornerstone for generating libraries of compounds for drug discovery.

General Experimental Protocol:

To a solution of a primary or secondary amine (1.0 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane or tetrahydrofuran at 0°C, a solution of this compound (1.05 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-24 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired N-substituted-2,1,3-benzothiadiazole-4-sulfonamide.

Specific Example: Synthesis of N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide [2]

To a solution of this compound in a suitable anhydrous solvent, an excess of diethylamine is added at 0°C. The reaction is stirred and allowed to warm to room temperature. After completion, the solvent is removed under reduced pressure, and the residue is purified to yield N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide. The reported melting point for this compound is 88-90 °C.[2]

Applications in Drug Discovery

The 2,1,3-benzothiadiazole sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. Two prominent areas of investigation are its role as an inhibitor of carbonic anhydrases and as a modulator of the STAT3 signaling pathway.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[6][7] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.[8] Benzothiadiazole-based sulfonamides have been synthesized and evaluated for their inhibitory activity against various carbonic anhydrase isoforms, some of which are involved in diseases such as glaucoma and cancer.[6][9]

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in a signaling pathway that is often constitutively active in many cancers, promoting cell proliferation, survival, and metastasis.[4][10][11] Inhibition of the STAT3 pathway is therefore a promising strategy for cancer therapy.[10][12] Benzothiazole and benzothiadiazole derivatives have been identified as inhibitors of the STAT3 signaling pathway.[4] These small molecules can disrupt the STAT3 protein's function, often by interfering with its dimerization, which is essential for its activity.

References

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR [m.chemicalbook.com]

- 4. 2,1,3-Benzothiadiazole, 4-nitro- [webbook.nist.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. open.metu.edu.tr [open.metu.edu.tr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 10. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2,1,3-Benzothiadiazole-4-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,1,3-Benzothiadiazole-4-sulfonyl chloride. Due to the limited availability of specific experimental data for this particular derivative, this document presents a detailed analysis based on the known spectroscopic data of the parent compound, 2,1,3-Benzothiadiazole, and predicts the expected spectral characteristics of its 4-sulfonyl chloride derivative. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by offering insights into the structural elucidation and characterization of this important class of compounds.

Introduction

2,1,3-Benzothiadiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest due to their diverse applications in medicinal chemistry, agrochemicals, and materials science. The introduction of a sulfonyl chloride group at the 4-position of the benzothiadiazole core is expected to significantly influence its electronic properties and reactivity, making it a versatile intermediate for the synthesis of novel bioactive molecules and functional materials. Spectroscopic analysis is a cornerstone for the structural characterization of such molecules. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three aromatic protons. The introduction of the strongly electron-withdrawing sulfonyl chloride group at the C4 position will deshield the adjacent protons, causing them to shift downfield compared to the parent compound.

Table 1: ¹H NMR Data (Predicted) for this compound and Experimental Data for 2,1,3-Benzothiadiazole.

| Compound | Proton | Chemical Shift (δ, ppm) (Solvent) | Multiplicity | Coupling Constant (J, Hz) |

| This compound (Predicted) | H-5 | ~8.2 - 8.4 (CDCl₃) | d | ~8-9 |

| H-6 | ~7.8 - 8.0 (CDCl₃) | t | ~7-8 | |

| H-7 | ~8.0 - 8.2 (CDCl₃) | d | ~7-8 | |

| 2,1,3-Benzothiadiazole[1] | H-4, H-7 | 7.97 (CDCl₃) | m | |

| H-5, H-6 | 7.53 (CDCl₃) | m |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the sulfonyl chloride group (C-4) is expected to be significantly downfield due to the strong electron-withdrawing effect.

Table 2: ¹³C NMR Data (Predicted) for this compound and Experimental Data for 2,1,3-Benzothiadiazole.

| Compound | Carbon | Chemical Shift (δ, ppm) (Solvent) |

| This compound (Predicted) | C-4 | ~140 - 145 (CDCl₃) |

| C-5 | ~125 - 130 (CDCl₃) | |

| C-6 | ~130 - 135 (CDCl₃) | |

| C-7 | ~120 - 125 (CDCl₃) | |

| C-4a | ~150 - 155 (CDCl₃) | |

| C-7a | ~150 - 155 (CDCl₃) | |

| 2,1,3-Benzothiadiazole | C-4, C-7 | 128.9 (CDCl₃) |

| C-5, C-6 | 121.5 (CDCl₃) | |

| C-4a, C-7a | 154.2 (CDCl₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the strong absorptions corresponding to the sulfonyl chloride group.

Table 3: Key IR Absorptions (Predicted) for this compound.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | ~1370 - 1390 | Strong |

| S=O Symmetric Stretch | ~1170 - 1190 | Strong |

| C=C Aromatic Stretch | ~1450 - 1600 | Medium |

| C-H Aromatic Stretch | ~3000 - 3100 | Medium |

| C-S Stretch | ~600 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzothiadiazole core is a chromophore, and the introduction of the sulfonyl chloride group is expected to cause a slight shift in the absorption maxima.

Table 4: UV-Vis Absorption Data (Predicted) for this compound and Experimental Data for a Benzothiadiazole Derivative.

| Compound | λmax (nm) (Solvent) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| This compound (Predicted) | ~310 - 330 (DCM) | Not available |

| A 2,1,3-Benzothiadiazole derivative[2] | 320 (DCM) | Not available |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the compound is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and identify the multiplicities.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

-

Potassium bromide (KBr), spectroscopic grade (for KBr pellet method).

Procedure (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that give an absorbance in the range of 0.1-1.0.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

-

Sample Measurement:

-

Rinse the cuvette with the sample solution and then fill it with the solution.

-

Place the cuvette in the sample holder and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Experimental Workflow

The general workflow for the complete spectroscopic characterization of this compound is outlined below.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. By combining the known data of the parent molecule with established principles of substituent effects, this document offers valuable predictions for its NMR, IR, and UV-Vis spectra. The detailed experimental protocols provided will enable researchers to confidently acquire and interpret the spectroscopic data for this and related compounds, thereby facilitating their research and development endeavors.

References

An In-depth Technical Guide on the Solubility of 2,1,3-Benzothiadiazole-4-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

However, understanding the solubility of this compound is crucial for its use in synthesis, purification, and various applications in drug development and materials science. This guide provides a detailed, generalized experimental protocol for determining the solubility of 2,1,3-Benzothiadiazole-4-sulfonyl chloride, which can be adapted by researchers to obtain quantitative and qualitative solubility data in solvents of interest.

Experimental Protocol: Determination of Solubility

The following protocol outlines a standard method for determining the solubility of a solid organic compound like this compound in an organic solvent. This method can be used to determine both qualitative (soluble/insoluble) and quantitative (e.g., in mg/mL or mol/L) solubility.

1. Materials and Equipment:

-

Solute: this compound (of known purity)

-

Solvents: A range of anhydrous organic solvents of interest (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, hexane, methanol, tetrahydrofuran, toluene).

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantitative analysis.

2. Experimental Procedure:

2.1. Qualitative Solubility Determination:

This initial screening provides a rapid assessment of solubility in various solvents.

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the selected organic solvent (e.g., 0.1 mL) to the vial.

-

Mixing: Cap the vial and vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes at a controlled temperature.

-

Observation: Visually inspect the mixture. If the solid completely dissolves, the compound is considered "soluble" under these conditions. If the solid remains, it is "sparingly soluble" or "insoluble."

-

Incremental Solvent Addition: If the solid does not dissolve, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 1 mL). Record the total volume of solvent required to dissolve the solid, if applicable.

2.2. Quantitative Solubility Determination (Equilibrium Solubility Method):

This method determines the saturation concentration of the solute in a solvent at a specific temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture using a magnetic stirrer for a sufficient period to reach equilibrium. This can range from several hours to 24-48 hours, depending on the compound and solvent. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle by turning off the stirrer for a short period.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in mg/mL or g/L.

-

-

Instrumental Analysis (e.g., HPLC, UV-Vis):

-

Accurately dilute the filtered supernatant with a known volume of the same solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

3. Data Presentation:

All quantitative solubility data should be recorded in a structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Example: Dichloromethane | 25 | [Determined Value] | HPLC |

| Example: Acetonitrile | 25 | [Determined Value] | Gravimetric |

| Example: Hexane | 25 | [Determined Value] | HPLC |

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of an organic compound.

Molecular structure and electronics of 2,1,3-Benzothiadiazole core

An In-depth Technical Guide to the 2,1,3-Benzothiadiazole Core for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent heterocyclic motif that has attracted significant attention across various scientific disciplines, including materials science, medicinal chemistry, and diagnostics.[1] This bicyclic molecule, consisting of a benzene ring fused to a 1,2,5-thiadiazole ring, possesses a unique combination of properties that make it a valuable building block for novel functional materials.[1][2] Its electron-deficient nature, rigid and planar structure, and amenability to functionalization have established BTD as a privileged core in the development of organic electronics, fluorescent probes, and therapeutic agents.[1][3]

The strong electron-withdrawing character of the BTD unit makes it a key component in creating "push-pull" molecular architectures, where it is combined with electron-donating moieties.[4][5] This arrangement facilitates intramolecular charge transfer (ICT), leading to tunable electronic and photophysical properties, such as low HOMO-LUMO energy gaps and strong fluorescence.[6][7] Consequently, BTD derivatives are extensively utilized in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), organic field-effect transistors (OFETs), and as highly sensitive fluorescent sensors.[7][8][9] This guide provides a comprehensive technical overview of the molecular structure, electronic properties, synthesis, and functionalization of the 2,1,3-benzothiadiazole core, supported by quantitative data and detailed experimental protocols.

Molecular Structure and Electronic Properties

2,1,3-Benzothiadiazole is a planar, bicyclic aromatic compound with the chemical formula C₆H₄N₂S.[2] The fusion of the electron-withdrawing 1,2,5-thiadiazole ring to the benzene ring significantly influences its electronic structure, deactivating the benzene ring towards electrophilic attack and activating it for nucleophilic substitution.[1] This inherent electron-deficient character is central to its utility in designing materials with tailored optoelectronic properties.[4]

The electronic properties of BTD derivatives can be finely tuned by introducing various substituents at the 4 and 7 positions of the benzene ring.[10] Functionalization with electron-donating groups leads to the formation of donor-acceptor (D-A-D) type molecules, which often exhibit narrow energy gaps and broad absorption spectra.[11][12] For instance, fluorination of the BTD core is a common strategy to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which is beneficial for improving the open-circuit voltage in organic photovoltaic devices.[4][13]

Data Presentation: Physicochemical Properties of 2,1,3-Benzothiadiazole and its Derivatives

The following tables summarize key physicochemical and optoelectronic data for the parent BTD molecule and several of its functionalized derivatives, providing a comparative overview for researchers.

Table 1: General Properties of 2,1,3-Benzothiadiazole

| Property | Value | Reference |

| Chemical Formula | C₆H₄N₂S | [2] |

| Molar Mass | 136.17 g·mol⁻¹ | [2] |

| Melting Point | 54.0 °C | [2] |

| Boiling Point | 203.0 °C | [2] |

| Appearance | Crystalline Solid | [2] |

Table 2: Optoelectronic Properties of Selected 2,1,3-Benzothiadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Absorption Max (nm) | Emission Max (nm) | Reference |

| 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (T-BTD) | -5.4 to -5.3 | - | 2.4-2.7 | ~450 | ~550 | [14] |

| 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole | -5.12 | - | 1.88 | 506 | 620 | [11][12] |

| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzothiadiazole | -5.24 | - | 2.38 | 452 | 563 | [11][12] |

| 4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole | -5.12 | - | 2.06 | 486 | 590 | [11][12] |

| PDTBDT-0F-BTs Polymer | - | - | - | - | - | [15] |

| PDTBDT-2F-BTs Polymer | - | - | - | - | - | [15] |

| PDTBDT-6F-FBTs Polymer | - | - | - | - | - | [15] |

Table 3: Electrochemical Properties of Selected 2,1,3-Benzothiadiazole Derivatives

| Compound | Oxidation Potential (V vs Ag/Ag⁺) | Reduction Potential (V vs Ag/Ag⁺) | Electrochemical Band Gap (eV) | Reference |

| π-extended BTD derivative | 0.94 (irreversible) | -1.48 (reversible) | ~2.30 | [16] |

| Poly(DEHT-V-BTD) | - | - | 1.8 | [17] |

Synthesis and Functionalization Strategies

The 2,1,3-benzothiadiazole core is synthetically accessible and can be readily functionalized, allowing for the creation of a vast library of derivatives.[1][2] The most common starting material for many functionalized BTDs is 4,7-dibromo-2,1,3-benzothiadiazole, which serves as a versatile building block for various cross-coupling reactions.[2][10]

Core Synthesis and Functionalization Workflow

Caption: General workflow for the synthesis and characterization of BTD derivatives.

Key Functionalization Reactions

The functionalization of the BTD core can be achieved through several key reaction types, each offering a pathway to introduce diverse chemical moieties.

Caption: Overview of major functionalization strategies for the BTD scaffold.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of BTD derivatives. The following protocols are adapted from the literature and represent common and reliable procedures.

Protocol 1: Synthesis of 2,1,3-Benzothiadiazole

This protocol describes the foundational synthesis of the BTD core from o-phenylenediamine.[2]

-

Reaction Setup: Dissolve 1,2-diaminobenzene (1 equivalent) and triethylamine (4.3 equivalents) in dichloromethane.

-

Reagent Addition: Add thionyl chloride (2 equivalents) to the solution. The reaction is exothermic.

-

Reaction Conditions: Stir the mixture at room temperature.

-

Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up. The crude product can be purified by recrystallization or column chromatography to yield 2,1,3-benzothiadiazole.[2][18]

Protocol 2: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol details the bromination of the BTD core to produce a key synthetic intermediate.[2]

-

Reaction Setup: Dissolve 2,1,3-benzothiadiazole in a suitable solvent.

-

Reagent Addition: Add a brominating agent, such as liquid bromine and hydrogen bromide.[10]

-

Reaction Conditions: The reaction conditions may vary, but often involve heating to ensure complete dibromination at the 4 and 7 positions.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up, typically involving quenching excess bromine and neutralizing any acid. The product, 4,7-dibromo-2,1,3-benzothiadiazole, is then isolated and purified, often by recrystallization.

Protocol 3: Suzuki Cross-Coupling of 4,7-dibromo-2,1,3-benzothiadiazole

This is a general protocol for the palladium-catalyzed Suzuki reaction, a widely used method to form C-C bonds.[7][11]

-

Reaction Setup: In a nitrogen-flushed flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the desired arylboronic acid or ester (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 2-4 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3 equivalents).[1][7]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, methanol, and water, or dioxane and water.[1][11]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for 24-72 hours, monitoring by TLC or GC-MS.[1][11]

-

Work-up and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[1] Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 4: Stille Cross-Coupling of 4,7-dibromo-2,1,3-benzothiadiazole

The Stille coupling is another powerful palladium-catalyzed reaction for forming C-C bonds, particularly with organotin reagents.[11]

-

Reaction Setup: In a nitrogen-flushed flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) and the desired organostannane reagent (e.g., 2-(tributylstannyl)thiophene, 2.2 equivalents) in an anhydrous solvent like THF or toluene.[1][11]

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (5-10 mol%).[11]

-

Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere for 48-72 hours.[11]

-

Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude product using column chromatography.[11]

Structure-Property Relationships

The performance of BTD-based materials is intrinsically linked to their molecular structure. Understanding these relationships is key to designing new molecules with desired functionalities.

Caption: Key structure-property relationships in functional BTD derivatives.

Conclusion

The 2,1,3-benzothiadiazole core is a remarkably versatile and powerful building block in modern chemistry.[1] Its inherent electronic properties, coupled with its synthetic tractability, have enabled the development of a vast array of functional materials with applications spanning from organic electronics to biomedical imaging.[1][3][7] The functionalization strategies outlined in this guide, particularly transition-metal-catalyzed cross-coupling reactions, provide a robust toolkit for researchers to precisely engineer the optoelectronic and physicochemical properties of BTD derivatives.[1][19] The compiled data and detailed protocols offer a valuable resource for scientists and professionals engaged in the design and synthesis of novel materials, facilitating further innovation in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. research.polyu.edu.hk [research.polyu.edu.hk]

- 9. researchgate.net [researchgate.net]

- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 11. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties [mdpi.com]

- 13. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units | MDPI [mdpi.com]

- 18. 2,1,3-Benzothiadiazole | 273-13-2 [chemicalbook.com]

- 19. mdpi.com [mdpi.com]

The Genesis and Evolution of 2,1,3-Benzothiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold, a bicyclic aromatic heterocycle, has carved a significant niche in the landscape of chemical sciences. First synthesized in the 19th century, its unique electronic properties, rigid planar structure, and versatile functionalization potential have propelled its derivatives to the forefront of materials science and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 2,1,3-benzothiadiazole derivatives, supplemented with detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways.

Discovery and Historical Milestones

The journey of 2,1,3-benzothiadiazole began in the late 19th century with its initial synthesis. However, it was not until the mid-20th century that its structure was definitively confirmed. The crystal structure of the parent compound, then commonly known as piazthiole, was determined in 1951.[1] The foundational method for its synthesis, a reaction of o-phenylenediamine with thionyl chloride, remains a robust and widely used procedure, often yielding the desired product in high purity and yield.[1]

A pivotal moment in the history of BTD derivatives was the development of methods for its functionalization, particularly halogenation. The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole proved to be a critical advancement. This dibrominated intermediate serves as a versatile building block for the construction of a vast array of more complex molecules through modern cross-coupling reactions. Techniques such as the Suzuki-Miyaura, Stille, and Sonogashira couplings have enabled the introduction of diverse aryl, heteroaryl, and alkynyl moieties at the 4- and 7-positions, dramatically expanding the chemical space of BTD derivatives.[1] This synthetic versatility has been instrumental in the development of novel materials with tailored optoelectronic properties and bioactive molecules with specific pharmacological profiles.

Synthetic Strategies and Methodologies

The functionalization of the 2,1,3-benzothiadiazole core is primarily achieved through electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the thiadiazole ring deactivates the benzene ring towards electrophilic attack, often necessitating harsh reaction conditions for substitutions like nitration and bromination.

Key Experimental Protocols

Protocol 1: Synthesis of 2,1,3-Benzothiadiazole

This protocol describes the foundational synthesis of the parent 2,1,3-benzothiadiazole ring system.

-

Reactants: o-phenylenediamine, Thionyl chloride (SOCl₂), Pyridine.

-

Procedure: To a solution of o-phenylenediamine in pyridine, two equivalents of thionyl chloride are added dropwise at a controlled temperature. The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

-

Expected Yield: Typically ≥85%.[1]

Protocol 2: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

A crucial intermediate for further derivatization, its synthesis is a key step in many research endeavors.

-

Reactants: 2,1,3-Benzothiadiazole, N-bromosuccinimide (NBS) or Bromine (Br₂), Concentrated sulfuric acid or Hydrobromic acid (HBr).

-

Procedure using NBS: Under a nitrogen atmosphere, 2,1,3-benzothiadiazole is dissolved in concentrated sulfuric acid. N-bromosuccinimide is then added portion-wise at an elevated temperature (e.g., 60°C) with continuous stirring. The reaction is monitored, and upon completion, the mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed extensively with water, and dried to yield 4,7-dibromo-2,1,3-benzothiadiazole.[2]

-

Expected Yield: ~69%.[2]

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol outlines a general procedure for the palladium-catalyzed coupling of an arylboronic acid with the dibromo-BTD core.

-

Reactants: 4,7-dibromo-2,1,3-benzothiadiazole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).

-

Procedure: In a reaction vessel under an inert atmosphere, 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid, palladium catalyst, and base are combined in the solvent mixture. The mixture is degassed and then heated to reflux with stirring for a specified time. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 4: Sonogashira Cross-Coupling of 4,7-dibromo-2,1,3-benzothiadiazole

This method is used to introduce alkynyl groups onto the BTD scaffold.

-

Reactants: 4,7-dibromo-2,1,3-benzothiadiazole, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine), Solvent (e.g., THF).

-

Procedure: To a solution of 4,7-dibromo-2,1,3-benzothiadiazole and the terminal alkyne in an appropriate solvent under an inert atmosphere, the palladium catalyst, copper(I) iodide, and base are added. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of 2,1,3-benzothiadiazole derivatives, highlighting their synthetic yields and key properties.

Table 1: Synthetic Yields of Key 2,1,3-Benzothiadiazole Derivatives

| Compound | Synthetic Method | Yield (%) | Reference |

| 2,1,3-Benzothiadiazole | Cyclization of o-phenylenediamine | ≥85 | [1] |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Bromination with NBS | 69 | [2] |

| 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole | Stille Coupling | ~40-72 | [1] |

| 4,7-Bis(phenylethynyl)-2,1,3-benzothiadiazole | Sonogashira Coupling | High | [3] |

Table 2: Photophysical Properties of Selected 2,1,3-Benzothiadiazole Derivatives

| Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent | Reference |

| 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole | ~450 | ~550 | - | - | [1] |

| Donor-Acceptor BTDs with N,N-dimethylaniline | - | Blue-shifted in solid state | - | CH₂Cl₂ | [4] |

| 4-Ethynyl-BTD with ED substituents | Pronounced solvatochromism | High in apolar, low in polar | - | Various | [3] |

Table 3: Biological Activity of Selected Benzothiazole Derivatives

| Derivative Class | Biological Target | Activity (IC₅₀) | Cancer Cell Line | Reference |

| Benzothiazole-1,2,3-triazole hybrids | EGFR | 0.69 - 4.82 µM | T47D (Breast) | |

| Benzothiazole-2-thiol derivatives | Various | 1.1 - 8.8 µM | Multiple | [5] |

| Substituted pyridine based benzothiazoles | Various | 1.2 - 48 nM | SKRB-3, SW620, A549, HepG2 | [5] |

| Benzothiazole aniline Pt(II) complexes | Various | Better than cisplatin | Liver, breast, lung, etc. | [6] |

| Chromone-benzothiazole hybrids | ATR Kinase | 2.5 - 6.6 µM | HCT116, HeLa | [7] |

| Benzothiazole-thiadiazole hybrids | VEGFR-2 / BRAF Kinase | 0.071 / 0.194 µM | - | [8] |

Signaling Pathways and Biological Implications

Derivatives of 2,1,3-benzothiadiazole have shown significant promise in modulating biological pathways, particularly in agriculture and medicine.

Induction of Systemic Acquired Resistance (SAR) in Plants

Certain benzothiadiazole derivatives, such as benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), are potent inducers of Systemic Acquired Resistance (SAR) in plants.[9][10] SAR is a broad-spectrum, long-lasting defense mechanism against a wide range of pathogens. BTH treatment activates the SAR signal transduction pathway, leading to the expression of pathogenesis-related (PR) genes, such as PR-1, PR-2, and PR-5.[9] This activation primes the plant for a more rapid and robust defense response upon subsequent pathogen attack. The NPR1/NIM1 gene is a key regulator in this pathway, and its presence is required for BTH-induced priming of defense responses like PAL gene activation and callose deposition.[11]

Anticancer Activity through Kinase Inhibition

In the realm of drug development, benzothiazole derivatives have emerged as promising anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. Many derivatives have been shown to inhibit various protein kinases, which are often dysregulated in cancer.

For instance, specific benzothiazole hybrids have been designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, both crucial for tumor angiogenesis and growth.[8] Others act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the STAT3 signaling pathway.[12] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental and Logical Workflows

The development of novel 2,1,3-benzothiadiazole derivatives typically follows a structured workflow, from initial synthesis to the evaluation of their properties.

Conclusion

From its humble beginnings in 19th-century organic synthesis, the 2,1,3-benzothiadiazole scaffold has evolved into a cornerstone for the development of advanced functional materials and potent therapeutic agents. The continuous refinement of synthetic methodologies, particularly cross-coupling reactions, has unlocked a vast chemical space for derivatization. The quantitative data on their photophysical and biological properties underscore their immense potential. As research continues, the intricate interplay between the molecular structure of BTD derivatives and their function in chemical and biological systems will undoubtedly lead to further innovations in materials science and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

Safety and handling of 2,1,3-Benzothiadiazole-4-sulfonyl chloride

An In-depth Technical Guide on the Safety and Handling of 2,1,3-Benzothiadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.[1] The 2,1,3-benzothiadiazole (BTD) core is an important electron-acceptor unit found in fluorescent probes, phototheranostics, and optoelectronic devices.[1] The sulfonyl chloride functional group allows for the facile introduction of the BTD moiety onto various scaffolds, making it a key building block for medicinal chemists and material scientists. However, its reactivity also necessitates careful handling and a thorough understanding of its safety profile. This guide provides comprehensive information on the safe handling, properties, and reactivity of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 73713-79-8 | [2][3] |

| Molecular Formula | C₆H₃ClN₂O₂S₂ | [2][3] |

| Molecular Weight | 234.68 g/mol | [2][4] |

| Melting Point | 148 °C | [2][4] |

| Boiling Point | 359.4 ± 15.0 °C at 760 mmHg | [2][4] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 171.2 ± 20.4 °C | [2] |

| Appearance | Beige solid | [5] |

Safety and Hazard Information

This compound is a corrosive and moisture-sensitive compound that requires strict safety protocols.[2]

Hazard Identification

-

GHS Classification: Causes severe skin burns and eye damage.[6] May cause respiratory irritation.[7]

-

Primary Hazards:

-

Special Hazards: The compound is moisture-sensitive.[2]

Toxicological Data

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 | Intravenous | Rodent - mouse | 56 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2] |

The compound is not listed as a carcinogen by ACGIH, IARC, or NTP.[2]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[8]

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2][8]

-

Skin: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][8]

-

Ingestion: Do NOT induce vomiting. Get medical aid immediately.[2][8]

-

Inhalation: Get medical aid immediately. Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][8]

Fire-Fighting Measures

-

Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[2]

-

Firefighter Protection: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Handling and Storage

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

-

Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower. Use adequate ventilation to keep airborne concentrations low.[2]

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[2]

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]

-

Respirators: Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Reactivity and Stability

-

Chemical Stability: The compound is sensitive to moisture.[2]

-

Conditions to Avoid: Incompatible materials, exposure to moist air or water.[2]

-

Incompatibilities with Other Materials: Strong oxidizing agents, bases, alcohols, amines.[2]

-

Hazardous Decomposition Products: Hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, oxides of sulfur, carbon dioxide.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorosulfonation of 2,1,3-benzothiadiazole.[10]

Protocol:

-

To a stirred solution of 2,1,3-benzothiadiazole in a suitable solvent, slowly add chlorosulfonic acid at a controlled temperature (typically 0 °C).

-

After the addition is complete, the reaction mixture is heated at reflux for a specified time (e.g., 30 minutes).[5]

-

The mixture is then cooled to room temperature and carefully poured onto ice.[5]

-

The resulting precipitate is collected by filtration, washed with cold water, and air-dried to yield the product as a beige solid.[5]

Reactivity and Use in Further Synthesis

This compound is primarily used to synthesize sulfonamides and other derivatives. The sulfonyl chloride group is a strong directing metalation group (DMG), which can be utilized for further functionalization of the benzothiadiazole ring system, although this can be challenging.[10]

General Protocol for Sulfonamide Formation:

-

Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous acid, base, and brine, followed by drying the organic layer, filtration, and concentration under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Conclusion

This compound is a reactive and versatile chemical intermediate. Its hazardous properties, particularly its corrosivity and moisture sensitivity, demand strict adherence to safety protocols. By following the guidelines outlined in this document, researchers can safely handle this compound and harness its potential in the synthesis of novel molecules for drug discovery and materials science.

References

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS#:73713-79-8 | 2,1,3-Benzothiadiazole, 4-chlorosulfonyl- | Chemsrc [chemsrc.com]

- 3. This compound | CAS 73713-79-8 [matrix-fine-chemicals.com]

- 4. 2,1,3-Benzothiadiazole-4-sulphonyl chloride | 73713-79-8 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. chemical-label.com [chemical-label.com]

- 7. aksci.com [aksci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. diva-portal.org [diva-portal.org]

A Technical Guide to Benzothiadiazole-Based Fluorophores for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, photophysical properties, and applications of 2,1,3-benzothiadiazole derivatives as versatile fluorescent probes in biological research and drug discovery.

The 2,1,3-benzothiadiazole (BTD) core has emerged as a privileged scaffold in the design of advanced fluorophores, finding widespread use in cellular imaging, analyte sensing, and materials science.[1] Its electron-deficient nature, coupled with high photostability and tunable photophysical properties, makes it an attractive building block for creating probes that can elucidate complex biological processes.[2][3] This technical guide provides a comprehensive overview of BTD-based fluorophores, detailing their synthesis, key characteristics, and experimental applications, with a focus on empowering researchers in the fields of chemical biology and drug development.

Core Properties and Advantages

BTD-based fluorophores offer several distinct advantages over classical dye scaffolds like coumarins, BODIPYs, and rhodamines.[4] These include:

-

Large Stokes Shifts: Typically, BTD derivatives exhibit significant separation between their maximum absorption and emission wavelengths, which minimizes self-quenching and background interference, leading to improved signal-to-noise ratios in imaging experiments.[3][4]

-

High Photostability: The inherent stability of the BTD nucleus contributes to the resistance of these fluorophores to photobleaching, allowing for prolonged imaging and time-lapse studies.[2][3]

-

Tunable Emission: The emission color of BTD fluorophores can be readily tuned from the blue to the near-infrared region by modifying the electronic properties of substituents on the benzothiadiazole core.[5]

-

Environmental Sensitivity: Many BTD derivatives display solvatochromism, where their fluorescence properties are sensitive to the polarity of the local environment. This characteristic is particularly useful for developing probes that can report on changes in the cellular microenvironment.[6][7]

-

High Quantum Yields: In non-polar environments, many BTD-based probes exhibit high fluorescence quantum yields, resulting in bright fluorescent signals.[4][7]

Data Presentation: Photophysical Properties of Benzothiadiazole-Based Fluorophores

The following tables summarize the key photophysical properties of representative BTD-based fluorophores designed for specific subcellular targeting.

Table 1: Photophysical Properties of Benzothiadiazole-Based Mitochondrial Probes

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference(s) |

| BzT-OH | DMSO | 390 | 472 | 82 | 0.50 | [8] |

| PBS (pH 8.0) | 420 | 520 | 100 | 0.56 | [8] | |

| BzT-OAc | DMSO | 381 | 460 | 79 | 0.52 | [8] |

| PBS (pH 7.4) | - | 474 | - | 0.21 | [8] | |

| BzT-OAcryl | DMSO | 381 | 468 | 87 | 0.16 | [8] |

| BTDShiny | - | - | - | - | - | [9] |

Table 2: Photophysical Properties of Benzothiadiazole-Based Lipid Droplet Probes

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference(s) |

| InBTD Derivative 1 | Toluene | 438 | 537 | 99 | 0.84 | [5] |

| InBTD Derivative 2 | Toluene | 445 | 548 | 103 | 0.78 | [5] |

| BTD-LD | Dichloromethane | 465 | 560 | 95 | - | [6] |

| LD-BTD1 | - | - | - | - | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and characterization of BTD-based fluorophores. The following sections provide step-by-step protocols for key experiments.

Synthesis of 4,7-Disubstituted Benzothiadiazole Derivatives

A common and versatile method for synthesizing asymmetrically and symmetrically 4,7-disubstituted BTDs is the Suzuki or Sonogashira cross-coupling reaction, starting from 4,7-dibromo-2,1,3-benzothiadiazole.[1][10][11][12]

General Suzuki Coupling Protocol:

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the desired boronic acid or boronate ester (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., 2 M aqueous sodium carbonate solution).

-

Solvent: Add a suitable solvent system, typically a mixture of toluene and ethanol.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4,7-disubstituted benzothiadiazole derivative.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and reliable approach.[13][14][15][16][17]

Protocol using a Reference Standard:

-

Standard Selection: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to the BTD compound under investigation.[17]

-

Solution Preparation: Prepare a series of solutions of both the BTD compound and the reference standard in the same spectroscopic-grade solvent at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[16]

-

Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength and all instrument parameters (e.g., slit widths) are identical for the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the BTD compound and the reference standard.

-

Determine the gradient (slope) of the resulting linear plots for both the sample (Grad_X) and the standard (Grad_ST).

-

-

Quantum Yield Calculation: Calculate the quantum yield of the BTD compound (Φ_X) using the following equation:[13]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the known quantum yield of the standard.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

Live Cell Imaging with Benzothiadiazole Probes

BTD-based fluorophores are excellent tools for live-cell imaging due to their cell permeability and low cytotoxicity.[3][4][18][19]

General Protocol for Staining and Imaging:

-

Cell Culture: Plate the cells of interest (e.g., HeLa, MCF-7) on a suitable imaging dish (e.g., glass-bottom dish) and culture them in appropriate media until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of the BTD fluorescent probe in a suitable solvent like dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.

-

Staining: Dilute the stock solution of the BTD probe in pre-warmed cell culture medium to the final working concentration (typically in the range of 1-10 µM). Remove the old medium from the cells and add the staining solution.

-

Incubation: Incubate the cells with the staining solution for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal staining time and concentration should be determined empirically for each probe and cell line.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.

-

Imaging: Add fresh pre-warmed medium or a suitable imaging buffer to the cells. Image the stained cells using a fluorescence microscope (e.g., confocal or widefield) equipped with the appropriate filter sets for the excitation and emission wavelengths of the BTD probe.

Signaling Pathways and Experimental Workflows

BTD fluorophores can be integrated into sophisticated molecular tools to visualize dynamic cellular processes and signaling events.